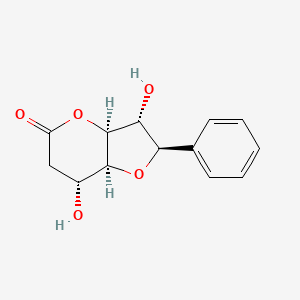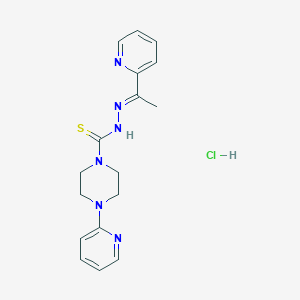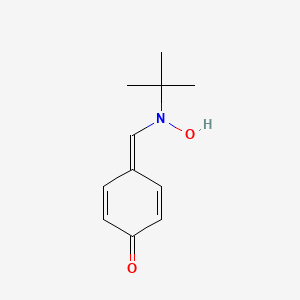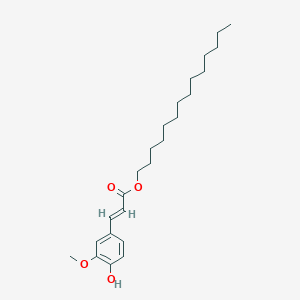
p-hydroxycocaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxycocaine is a derivative of cocaine, a well-known tropane alkaloid This compound is characterized by the presence of a hydroxyl group at the 4’ position of the cocaine molecule
Vorbereitungsmethoden
The synthesis of 4’-Hydroxycocaine typically involves the hydroxylation of cocaine. This can be achieved through various chemical reactions, including the use of specific oxidizing agents.
Analyse Chemischer Reaktionen
4’-Hydroxycocaine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to a structure similar to cocaine.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4’-Hydroxycocaine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of cocaine and its derivatives.
Biology: Researchers study its effects on biological systems to understand the metabolism and toxicity of cocaine.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for cocaine use.
Industry: The compound is used in forensic science for drug testing and analysis
Wirkmechanismus
The mechanism of action of 4’-Hydroxycocaine involves its interaction with various molecular targets. Similar to cocaine, it inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the nervous system. The hydroxyl group at the 4’ position may alter its binding affinity and metabolic stability compared to cocaine .
Vergleich Mit ähnlichen Verbindungen
4’-Hydroxycocaine can be compared with other hydroxy metabolites of cocaine, such as:
- 3’-Hydroxycocaine
- 2’-Hydroxycocaine
- 6’-Hydroxycocaine
These compounds share similar structures but differ in the position of the hydroxyl group, which can influence their chemical properties and biological activities. 4’-Hydroxycocaine is unique due to its specific hydroxylation pattern, which may affect its pharmacokinetics and pharmacodynamics .
Eigenschaften
CAS-Nummer |
89339-16-2 |
|---|---|
Molekularformel |
C17H21NO5 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3/t11-,13+,14-,15+/m0/s1 |
InChI-Schlüssel |
RDFDJKYDYAUNDB-PMOUVXMZSA-N |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Kanonische SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Piktogramme |
Irritant |
Synonyme |
4'-hydroxybenzoylecgonine methyl ester 4'-hydroxycocaine p-hydroxycocaine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1245535.png)



![5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1245541.png)




![1,2-Dioxolane-3-acetic acid, 5-[(9E,11E,13E)-9,11,13-hexadecatrienyl]-3,5-dimethyl-, (3R,5S)-](/img/structure/B1245551.png)


